molecular formula C8H14O2S B1606763 4,4'-Thiobis-2-butanone CAS No. 40790-04-3

4,4'-Thiobis-2-butanone

Cat. No.: B1606763
CAS No.: 40790-04-3
M. Wt: 174.26 g/mol
InChI Key: CIBUHUTVSRPCRO-UHFFFAOYSA-N
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Description

4,4’-Thiobis-2-butanone is an organic compound belonging to the class of ketones. It is characterized by the presence of a sulfur atom linking two butanone groups. The molecular formula of 4,4’-Thiobis-2-butanone is C8H14O2S, and it has a molecular weight of 174.26 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Thiobis-2-butanone can be synthesized through the reaction of 2-butanone with sulfur-containing reagents. One common method involves the use of hydrogen sulfide (H2S) in the presence of a catalyst to facilitate the formation of the sulfur bridge between the two butanone molecules .

Industrial Production Methods: In industrial settings, the production of 4,4’-Thiobis-2-butanone typically involves large-scale reactions under controlled conditions. The process may include the use of high-pressure reactors and specific catalysts to ensure efficient and high-yield synthesis .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Thiobis-2-butanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4’-Thiobis-2-butanone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,4’-Thiobis-2-butanone involves its interaction with molecular targets through its ketone and sulfur functional groups. These interactions can lead to various biochemical and chemical effects, depending on the specific context and application. The sulfur atom in the compound can form bonds with other molecules, facilitating reactions such as oxidation and substitution .

Comparison with Similar Compounds

  • 4,4’-Thiodi-2-butanone
  • 4,4’-Sulfanediyldi-2-butanone
  • Bis(3-oxobutyl) sulfide

Uniqueness: 4,4’-Thiobis-2-butanone is unique due to its specific structural arrangement, which includes a sulfur atom linking two butanone groups. This structure imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

4-(3-oxobutylsulfanyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S/c1-7(9)3-5-11-6-4-8(2)10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBUHUTVSRPCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCSCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8068254
Record name 2-Butanone, 4,4'-thiobis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

95.00 °C. @ 0.10 mm Hg
Record name 4,4'-Thiobis-2-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037155
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

40790-04-3
Record name 4,4′-Thiobis[2-butanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40790-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Thiobis-2-butanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040790043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Thiodi(2-butanone)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42865
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butanone, 4,4'-thiobis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butanone, 4,4'-thiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8068254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-THIOBIS-2-BUTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYI4W02CLD
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Record name 4,4'-Thiobis-2-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037155
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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